

# commercial availability and purity of 7-methoxy-5-nitro-1H-indole

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Compound of Interest

Compound Name: 7-methoxy-5-nitro-1H-indole

Cat. No.: B15070381

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## Technical Guide: 7-Methoxy-5-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **7-methoxy-5-nitro-1H-indole**, focusing on its commercial availability, synthesis, purification, and characterization. Due to its status as a specialized research chemical, direct commercial sources are not readily available. However, this guide outlines a clear path for its preparation and analysis, beginning with its precursor, 7-methoxyindole.

## **Commercial Availability of Precursor**

**7-Methoxy-5-nitro-1H-indole** is not a stock item from major chemical suppliers. Researchers interested in this compound will likely need to perform a custom synthesis. The direct precursor for this synthesis, 7-methoxyindole (CAS: 3189-22-8), is commercially available from various suppliers.

Table 1: Commercial Availability of 7-Methoxyindole (CAS: 3189-22-8)



Supplier	Purity	Available Quantities
Sigma-Aldrich	97%	1g, 5g
Fisher Scientific	97%	1g, 5g, 25g
BLD Pharm	≥98%	1g, 5g, 25g, 100g
Ambeed	≥98%	1g, 5g, 10g, 25g
ChemScene	≥98%	5g, 10g, 25g, 50g

Note: Availability and purity levels are subject to change. Please consult the suppliers' websites for the most current information.

For the target compound, **7-methoxy-5-nitro-1H-indole**, researchers can inquire with companies specializing in custom chemical synthesis.

## **Experimental Protocols**

The synthesis of **7-methoxy-5-nitro-1H-indole** is anticipated to proceed via the electrophilic nitration of 7-methoxyindole. The methoxy group at the 7-position is an ortho-, para-director. Due to steric hindrance at the 6-position from the adjacent methoxy group and the indole ring structure, nitration is expected to favor the 5-position.

## Synthesis of 7-Methoxy-5-nitro-1H-indole

This protocol is a representative procedure based on established methods for the nitration of indole derivatives.

#### Materials:

- 7-Methoxyindole
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>, 70%)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)



- Saturated Sodium Bicarbonate Solution (NaHCO<sub>3</sub>)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>)
- Ice Bath

#### Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 7-methoxyindole (1.0 eq) in dichloromethane at 0°C (ice bath).
- Slowly add concentrated sulfuric acid (2.0 eq) to the solution while maintaining the temperature at 0°C.
- In a separate flask, prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq) to a small amount of concentrated sulfuric acid at 0°C.
- Add the nitrating mixture dropwise to the solution of 7-methoxyindole over 30 minutes, ensuring the temperature does not rise above 5°C.
- After the addition is complete, stir the reaction mixture at 0°C for an additional 1-2 hours.
   Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully pour the reaction mixture over crushed ice.
- Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
- Extract the agueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

### **Purification**

The crude **7-methoxy-5-nitro-1H-indole** can be purified using column chromatography.



#### Materials:

- Silica Gel (230-400 mesh)
- Hexane
- Ethyl Acetate

#### Procedure:

- Prepare a silica gel slurry in hexane and pack a chromatography column.
- Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel.
- Load the adsorbed product onto the column.
- Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 100% hexane and gradually increasing the polarity to 20-30% ethyl acetate).
- Collect the fractions and monitor by TLC to identify those containing the desired product.
- Combine the pure fractions and evaporate the solvent to obtain purified 7-methoxy-5-nitro-1H-indole.

### Characterization

The identity and purity of the synthesized **7-methoxy-5-nitro-1H-indole** should be confirmed by standard analytical techniques.

Table 2: Analytical Methods for Characterization



Technique	Purpose	Expected Observations
<sup>1</sup> H NMR	Structural elucidation and confirmation.	Aromatic protons with characteristic shifts and coupling constants for the indole ring system. Signals for the methoxy group and protons on the nitrated ring.
<sup>13</sup> C NMR	Confirmation of the carbon skeleton.	Resonances for all carbon atoms in the molecule, with shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group.
Mass Spectrometry (MS)	Determination of molecular weight.	A molecular ion peak corresponding to the exact mass of C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub> .
High-Performance Liquid Chromatography (HPLC)	Purity assessment.	A single major peak indicating the purity of the compound.
Infrared (IR) Spectroscopy	Identification of functional groups.	Characteristic absorption bands for N-H stretching of the indole, C-H aromatic stretching, asymmetric and symmetric stretching of the nitro group (NO <sub>2</sub> ), and C-O stretching of the methoxy group.

# Visualizations Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of **7-methoxy-5-nitro-1H-indole**.



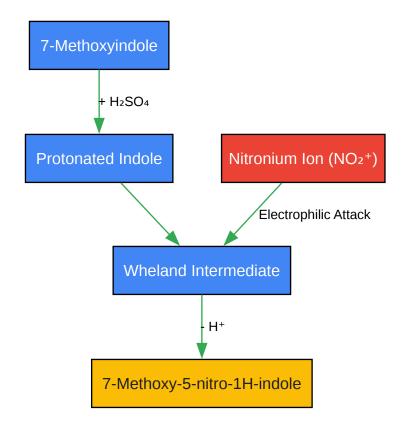


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Synthesis and Purification Workflow

## **Logical Relationship of Synthesis Steps**

This diagram outlines the logical progression of the chemical transformations during the synthesis.



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#### Key Synthesis Intermediates

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